molecular formula C8H16O3 B14694753 Butyl (2S)-2-methoxypropanoate CAS No. 28310-92-1

Butyl (2S)-2-methoxypropanoate

Cat. No.: B14694753
CAS No.: 28310-92-1
M. Wt: 160.21 g/mol
InChI Key: JDJWQETUMXXWPD-ZETCQYMHSA-N
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Description

Butyl (2S)-2-methoxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to the (2S)-2-methoxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2S)-2-methoxypropanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-methoxypropanoic acid with butanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of esters. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which provide advantages in terms of scalability and process efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-2-methoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield (2S)-2-methoxypropanoic acid and butanol.

    Transesterification: This reaction involves the exchange of the butyl group with another alcohol, resulting in the formation of a different ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: (2S)-2-methoxypropanoic acid and butanol.

    Transesterification: A different ester and butanol.

    Reduction: (2S)-2-methoxypropanol.

Scientific Research Applications

Butyl (2S)-2-methoxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl (2S)-2-methoxypropanoate involves its interaction with specific molecular targets. In the case of its use as a solvent, the compound can dissolve various organic substances by disrupting intermolecular forces. When used as a reactant in chemical reactions, it participates in esterification, hydrolysis, and reduction processes by forming intermediates and transition states that facilitate the conversion of reactants to products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl (2S)-2-methoxypropanoate is unique due to the presence of the (2S)-2-methoxypropanoate moiety, which imparts specific reactivity and properties to the compound. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

CAS No.

28310-92-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

butyl (2S)-2-methoxypropanoate

InChI

InChI=1S/C8H16O3/c1-4-5-6-11-8(9)7(2)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

JDJWQETUMXXWPD-ZETCQYMHSA-N

Isomeric SMILES

CCCCOC(=O)[C@H](C)OC

Canonical SMILES

CCCCOC(=O)C(C)OC

Origin of Product

United States

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